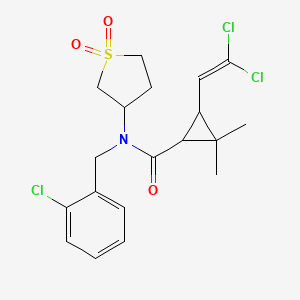

C22H19ClF3N3O2S2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung mit der Summenformel C22H19ClF3N3O2S2 ist ein komplexes organisches Molekül, das Chlor-, Fluor-, Stickstoff-, Sauerstoff- und Schwefelatome enthält.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von This compound umfasst typischerweise mehrere Schritte, ausgehend von einfacheren organischen Molekülen. Ein gängiger Syntheseweg umfasst:

Bildung der Grundstruktur: Der erste Schritt beinhaltet die Bildung der Grundstruktur durch eine Reihe von Kondensationsreaktionen. Dies kann die Verwendung aromatischer Verbindungen und halogenierter Zwischenprodukte umfassen.

Einführung von funktionellen Gruppen: Anschließende Schritte beinhalten die Einführung von funktionellen Gruppen wie Trifluormethyl-, Chloro- und Sulfonamidgruppen. Diese Schritte erfordern häufig spezielle Reagenzien und Katalysatoren, um die korrekte Positionierung und Orientierung der funktionellen Gruppen zu gewährleisten.

Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation, Chromatographie oder Destillation gereinigt, um die gewünschte Verbindung mit hoher Reinheit zu erhalten.

Industrielle Produktionsmethoden

In industrieller Umgebung wird die Produktion von This compound unter Verwendung optimierter Reaktionsbedingungen im großen Maßstab durchgeführt, um Effizienz und Kosteneffizienz zu gewährleisten. Dies kann beinhalten:

Batch- oder kontinuierliche Durchflussreaktoren: Abhängig vom Umfang werden Batchreaktoren oder kontinuierliche Durchflussreaktoren zur Durchführung der Reaktionen verwendet.

Katalysatoren und Reagenzien: Industrielle Prozesse verwenden häufig spezielle Katalysatoren und Reagenzien, um die Reaktionsraten und Ausbeuten zu verbessern.

Qualitätskontrolle: Es werden strenge Qualitätskontrollmaßnahmen implementiert, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C22H19ClF3N3O2S2 typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:

Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This may involve the use of aromatic compounds and halogenated intermediates.

Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups such as trifluoromethyl, chloro, and sulfonamide groups. These steps often require specific reagents and catalysts to ensure the correct positioning and orientation of the functional groups.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. This may involve:

Batch or Continuous Flow Reactors: Depending on the scale, batch reactors or continuous flow reactors are used to carry out the reactions.

Catalysts and Reagents: Industrial processes often use specific catalysts and reagents to enhance reaction rates and yields.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Reaktionstypen

C22H19ClF3N3O2S2: unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen, wie z. B. Nitrogruppen, in Amine umwandeln.

Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Katalysatoren: Palladium auf Kohlenstoff, Platinkatalysatoren.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Amine produzieren kann.

Wissenschaftliche Forschungsanwendungen

C22H19ClF3N3O2S2: hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz oder Zwischenprodukt in der organischen Synthese verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen und als Leitverbindung in der Medikamentenentwicklung.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den This compound seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit bestimmten molekularen Zielen und Signalwegen. Zum Beispiel:

Molekulare Ziele: Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern.

Signalwege: Sie kann Signalwege modulieren, was zu Veränderungen in zellulären Prozessen wie Apoptose, Proliferation oder Differenzierung führt.

Wirkmechanismus

The mechanism by which C22H19ClF3N3O2S2 exerts its effects involves interactions with specific molecular targets and pathways. For example:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or differentiation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

C22H19ClF3N3O2S: Eine ähnliche Verbindung mit einem Schwefelatom weniger.

C22H19ClF3N3O2: Eine ähnliche Verbindung ohne die Sulfonamidgruppe.

Einzigartigkeit

C22H19ClF3N3O2S2: ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Anwendungen und unterscheidet es von anderen ähnlichen Molekülen.

Schlussfolgerung

This compound: ist eine komplexe und vielseitige Verbindung mit einem erheblichen Potenzial in der wissenschaftlichen Forschung, Medizin und Industrie. Seine einzigartige chemische Struktur und seine Eigenschaften machen es zu einem wertvollen Studienobjekt mit verschiedenen Anwendungen und potenziellen therapeutischen Vorteilen.

Eigenschaften

Molekularformel |

C22H19ClF3N3O2S2 |

|---|---|

Molekulargewicht |

514.0 g/mol |

IUPAC-Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C22H19ClF3N3O2S2/c1-2-9-29-20(31)18-13-5-3-4-6-16(13)33-19(18)28-21(29)32-11-17(30)27-15-10-12(22(24,25)26)7-8-14(15)23/h2,7-8,10H,1,3-6,9,11H2,(H,27,30) |

InChI-Schlüssel |

VKJCKAXNJLQDLR-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)SC4=C2CCCC4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135624.png)

![2-[4-(2-Furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B12135630.png)

![N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12135634.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12135641.png)

![3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135648.png)

![2-(4-bromophenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide](/img/structure/B12135655.png)

![2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12135657.png)

![N-(2,3-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135662.png)

![4-chloro-N'-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12135677.png)

![2'-(3-Methoxyphenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12135688.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12135690.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135697.png)